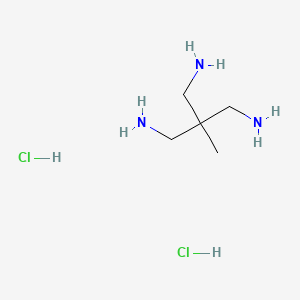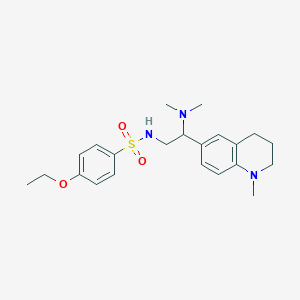![molecular formula C15H15N5 B2727218 1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380084-47-7](/img/structure/B2727218.png)
1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of benzimidazole and azetidine with a pyrimidine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole core . The azetidine ring can be introduced through a ring-closure reaction involving appropriate intermediates . The pyrimidine substituent is then added via nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process would also need to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzimidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrogen gas with palladium catalysts, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
作用機序
The mechanism of action of 1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . The pyrimidine and azetidine rings may enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects .
類似化合物との比較
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Azetidine: Studied for its potential in medicinal chemistry due to its unique ring structure.
Pyrimidine: Widely used in pharmaceuticals for its role in nucleic acid analogs.
Uniqueness
1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three different heterocyclic rings, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings .
特性
IUPAC Name |
1-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-16-7-6-15(18-11)19-8-12(9-19)20-10-17-13-4-2-3-5-14(13)20/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABONYKNPTHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
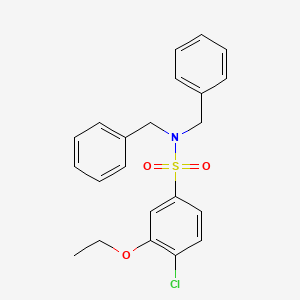
![ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2727135.png)
![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2727139.png)
![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)
![3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B2727153.png)
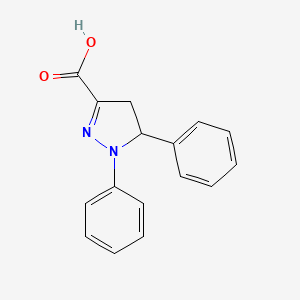
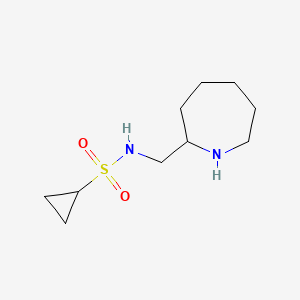

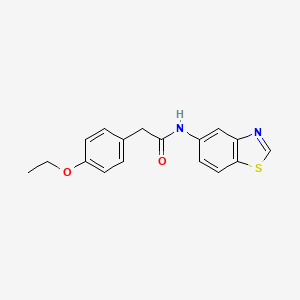
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)
![1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2727147.png)
